1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-methoxy-, methyl ester
Description
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-methoxy-, methyl ester is a brominated pyrrolopyridine derivative with a methyl ester group at position 1. Its molecular formula is C₁₁H₁₂Br₂N₂O₃, and it features three key substituents:
- 2-(Bromomethyl): Increases reactivity toward nucleophilic substitution.
- 4-Methoxy: Introduces electron-donating effects, altering electronic properties of the aromatic system.
Properties
Molecular Formula |
C11H10Br2N2O3 |
|---|---|
Molecular Weight |
378.02 g/mol |
IUPAC Name |
methyl 3-bromo-2-(bromomethyl)-4-methoxypyrrolo[2,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C11H10Br2N2O3/c1-17-7-3-4-14-10-8(7)9(13)6(5-12)15(10)11(16)18-2/h3-4H,5H2,1-2H3 |
InChI Key |
CDXXTDQJDMWBEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(N(C2=NC=C1)C(=O)OC)CBr)Br |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation and Core Functionalization
Azaindole Core Synthesis :
The pyrrolo[2,3-b]pyridine core can be synthesized via known methods such as cyclization of appropriate aminopyridine derivatives or by Suzuki coupling of 5-bromo-7-azaindole with arylboronic acids under palladium catalysis (Pd(dppf)Cl2) in dioxane/water with potassium carbonate base at 80 °C for 1–16 hours.Suzuki Coupling Example :
5-bromo-7-azaindole reacts with phenylboronic acid using [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) catalyst and K2CO3 in dioxane/water mixture to afford 5-aryl-7-azaindole intermediates.
Bromination Steps
3-Position Bromination :
Bromination at the 3-position is achieved by treating the intermediate with bromine in chloroform or NBS in dichloromethane or THF at 0 °C to room temperature for 10 minutes to 16 hours. The use of NBS with a base such as triethylamine is common to control regioselectivity and avoid overbromination.Bromomethyl Group Introduction at 2-Position :
The bromomethyl substituent is introduced by bromination of a methyl group adjacent to the pyrrolo ring, often using NBS under radical conditions (e.g., AIBN initiator, reflux in carbon tetrachloride) for several hours.
Methoxy Group Introduction
Esterification
- The carboxylic acid group is converted to the methyl ester by treatment with methanol under acidic conditions or by using methylating agents. This step is often performed after the bromination steps to avoid side reactions.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Suzuki Coupling | 5-bromo-7-azaindole, phenylboronic acid, Pd(dppf)Cl2, K2CO3, dioxane/water | 80 °C | 1–16 h | 60–85 | Under N2 atmosphere, inert conditions |
| 3-Position Bromination | Br2 in chloroform or NBS + Et3N in DCM or THF | 0 °C to RT | 10 min – 16 h | 70–90 | Controlled addition to avoid polybromination |
| Bromomethylation at 2-Position | NBS, AIBN, CCl4 reflux | Reflux (~77 °C) | 3–5 h | 65–80 | Radical bromination of methyl group |
| Methoxylation | Methoxide ion or methoxy-substituted precursor | RT to reflux | Variable | 75–90 | May be introduced early or late in sequence |
| Esterification | Methanol, acid catalyst (e.g., HCl) | RT to reflux | 1–4 h | 80–95 | Methyl ester formation |
Research Findings and Optimization Notes
Regioselectivity :
The use of NBS with a base such as triethylamine or lithium diisopropylamide (LDA) at low temperatures (-78 °C to -40 °C) improves regioselectivity for bromination and tosylation steps, minimizing side reactions.Catalyst Efficiency :
Palladium catalysts with diphosphine ligands (e.g., dppf) provide high coupling efficiency in Suzuki reactions, enabling good yields and functional group tolerance.Reaction Monitoring :
TLC and LC-MS are commonly used to monitor reaction progress and confirm product formation, with characteristic mass-to-charge ratios (m/z) confirming the molecular ion peaks.Purification :
Products are typically purified by filtration, extraction, and crystallization. Ion exchange resins and washing steps with aqueous and organic solvents are employed to remove impurities.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Core Synthesis | Aminopyridine derivatives or azaindole precursors | Build pyrrolo[2,3-b]pyridine core |
| 2 | Suzuki Coupling | Pd(dppf)Cl2, phenylboronic acid, K2CO3, dioxane/water | Introduce aryl substituents |
| 3 | Bromination (3-position) | Br2 or NBS, Et3N, DCM or THF, 0 °C to RT | Install bromine at 3-position |
| 4 | Bromomethylation (2-position) | NBS, AIBN, CCl4 reflux | Introduce bromomethyl group |
| 5 | Methoxylation | Methoxide ion or methoxy-substituted precursor | Introduce methoxy group |
| 6 | Esterification | Methanol, acid catalyst | Form methyl ester |
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-methoxy-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove oxygen-containing groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, dimethyl sulfate for methylation, and sulfuric acid for esterification. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-methoxy-, methyl ester has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which is relevant in cancer therapy.
Biological Studies: The compound is used in studies related to cell proliferation, apoptosis, and migration, particularly in cancer cell lines.
Chemical Biology: It serves as a tool compound for studying various biological pathways and mechanisms involving pyrrolopyridine derivatives.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-methoxy-, methyl ester involves its interaction with specific molecular targets such as fibroblast growth factor receptors (FGFRs). By inhibiting FGFRs, the compound can disrupt signaling pathways that are crucial for tumor growth and survival . This inhibition leads to reduced cell proliferation, induction of apoptosis, and inhibition of cell migration and invasion.
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Properties
Key Findings:
Halogen Effects :
- Brominated derivatives (target compound, pyrazolo analog) exhibit higher molecular weights and lipophilicity compared to chlorinated analogs (e.g., 4,6-dichloro derivative). This may enhance membrane permeability and bioavailability .
- Bromomethyl groups (target) are more reactive than methyl or chloromethyl groups, enabling facile functionalization .
Synthetic Routes :
- Bromination in acidic media (AcOH/AcONa) is common for pyridine/pyrrolo systems .
- Ester hydrolysis (e.g., NaOH/MeOH-H₂O in pyrazolo derivatives ) is a shared step for generating carboxylic acid intermediates.
Morpholine-containing derivatives (e.g., ) highlight the role of ester groups in prodrug design or further derivatization .
Biological Activity
Anticancer Activity
The most notable biological activity of this compound is its potential as an anticancer agent. Studies have shown that it exhibits inhibitory effects on fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor growth and survival .
FGFR Inhibition
Research indicates that the compound demonstrates potent inhibitory activity against multiple FGFR isoforms. A study conducted on similar 1H-pyrrolo[2,3-b]pyridine derivatives revealed the following IC50 values:
| FGFR Isoform | IC50 (nM) |
|---|---|
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
These values suggest that the compound has a strong affinity for FGFR1-3, with slightly lower activity against FGFR4 .
Antiproliferative Effects
In vitro studies using breast cancer cell lines, particularly 4T1 cells, have demonstrated the compound's ability to inhibit cell proliferation and induce apoptosis . This antiproliferative activity is likely mediated through the inhibition of FGFR signaling pathways.
Anti-metastatic Properties
Beyond its direct anticancer effects, the compound has shown promise in inhibiting cancer cell migration and invasion. Experiments with 4T1 breast cancer cells revealed:
- Decreased cell migration in wound healing assays
- Reduced invasion in transwell invasion assays
- Downregulation of matrix metalloproteinase-9 (MMP9)
- Upregulation of tissue inhibitor of metalloproteinases-2 (TIMP2)
These findings suggest that the compound may have potential in preventing cancer metastasis.
Structure-Activity Relationship
The biological activity of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-methoxy-, methyl ester is closely related to its structural features:
- The pyrrolo[2,3-b]pyridine core is essential for FGFR binding
- The bromine substituents enhance the compound's reactivity and potency
- The methoxy group at position 4 may contribute to improved pharmacokinetic properties
- The methyl ester moiety likely plays a role in the compound's cellular uptake and metabolism
Potential Therapeutic Applications
Given its biological activity profile, this compound shows promise in several therapeutic areas:
- Targeted cancer therapy, particularly for FGFR-dependent tumors
- Combination therapy with existing chemotherapeutic agents
- Prevention of cancer metastasis
- Potential applications in fibrosis and other FGFR-related disorders
Future Research Directions
While the compound shows promising biological activity, further research is needed to fully elucidate its potential:
- In vivo studies to assess efficacy and toxicity
- Pharmacokinetic and pharmacodynamic profiling
- Investigation of potential synergistic effects with other anticancer agents
- Exploration of its activity against other kinases and molecular targets
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
